Cas no 537-41-7 (Chlorophorin)
Chlorophorin is a naturally occurring phenolic compound derived from certain tropical hardwood species, notably Chlorophora excelsa (Iroko). It exhibits notable biological activity, including antifungal and termite-resistant properties, making it valuable for wood preservation applications. Structurally, it belongs to the stilbenoid class, characterized by its conjugated double-bond system and hydroxyl groups, which contribute to its antioxidant capabilities. Chlorophorin's stability and non-toxic profile enhance its suitability for eco-friendly wood treatments. Research also suggests potential pharmacological applications due to its anti-inflammatory and cytotoxic effects. Its unique chemical properties and natural origin position it as a promising candidate for sustainable material protection and biomedical studies.
Chlorophorin structure
Product Name:Chlorophorin
CAS No:537-41-7
MF:C24H28O4
MW:380.476727485657
CID:376617
PubChem ID:5281713
Update Time:2025-06-30
Chlorophorin Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediol,5-[(1E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-
- 1,3-Benzenediol, 5-(2-(2,4-dihydroxyphenyl)ethenyl)-2-(3,7-dimethyl-2,6-octadienyl)-, (E,E)-
- Chlorophorin
- 5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol
- 537-41-7
- CHEMBL2227759
- FS-7668
- HY-N7587
- CS-0134321
- AKOS040761493
- DTXSID101318069
- Q27106154
- CHEBI:3629
- SCHEMBL675664
- LMPK13090008
- SCHEMBL675663
- 5-((E)-2-(2,4-dihydroxyphenyl)ethenyl)-2-((2E)-3,7-dimethylocta-2,6-dienyl)benzene-1,3-diol
- DA-51856
-
- Inchi: 1S/C24H28O4/c1-16(2)5-4-6-17(3)7-12-21-23(27)13-18(14-24(21)28)8-9-19-10-11-20(25)15-22(19)26/h5,7-11,13-15,25-28H,4,6,12H2,1-3H3/b9-8+,17-7+
- InChI Key: OEILZVSHVTYHKL-MZYNZGBKSA-N
- SMILES: OC1C=C(/C=C/C2C=CC(=CC=2O)O)C=C(C=1C/C=C(\C)/CC/C=C(\C)/C)O
Computed Properties
- Exact Mass: 380.19884
- Monoisotopic Mass: 380.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.9A^2
- XLogP3: 6.6
Experimental Properties
- Color/Form: Powder
- Density: 1.196
- Boiling Point: 614°Cat760mmHg
- Flash Point: 275.2°C
- Refractive Index: 1.661
- PSA: 80.92
Chlorophorin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C365086-0.5mg |
Chlorophorin |
537-41-7 | 0.5mg |
$ 285.00 | 2022-04-01 | ||
| TRC | C365086-1mg |
Chlorophorin |
537-41-7 | 1mg |
$ 661.00 | 2023-04-18 | ||
| TRC | C365086-2.5mg |
Chlorophorin |
537-41-7 | 2.5mg |
$ 1556.00 | 2023-04-18 | ||
| TRC | C365086-5mg |
Chlorophorin |
537-41-7 | 5mg |
$ 2802.00 | 2023-04-18 | ||
| TRC | C365086-10mg |
Chlorophorin |
537-41-7 | 10mg |
$ 4966.00 | 2023-04-18 | ||
| TRC | C365086-500μg |
Chlorophorin |
537-41-7 | 500μg |
$ 345.00 | 2023-04-18 | ||
| TargetMol Chemicals | TN3644-5 mg |
Chlorophorin |
537-41-7 | 98% | 5mg |
¥ 15,000 | 2023-07-11 | |
| TargetMol Chemicals | TN3644-1 mL * 10 mM (in DMSO) |
Chlorophorin |
537-41-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 18000 | 2023-09-15 | |
| TargetMol Chemicals | TN3644-5mg |
Chlorophorin |
537-41-7 | 5mg |
¥ 15000 | 2024-07-20 | ||
| TRC | C365086-25mg |
Chlorophorin |
537-41-7 | 25mg |
$ 17000.00 | 2023-09-08 |
Chlorophorin Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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